molecular formula C21H18N2O3S B2469512 Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate CAS No. 866871-00-3

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

Cat. No.: B2469512
CAS No.: 866871-00-3
M. Wt: 378.45
InChI Key: JVJPHHZMRQTBKK-UHFFFAOYSA-N
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Description

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.

Properties

IUPAC Name

methyl 2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-13-7-6-10-15-11-16-20(26-18(13)15)22-19(14-8-4-3-5-9-14)23-21(16)27-12-17(24)25-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPHHZMRQTBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and chromone derivatives.

    Introduction of the sulfanyl group: This step involves the reaction of the chromeno-pyrimidine core with a thiol reagent under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.

Scientific Research Applications

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the chromeno-pyrimidine core with a sulfanyl group, providing distinct chemical and biological properties.

Biological Activity

Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a compound belonging to the class of chromeno-pyrimidine derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrimidine core with a sulfanyl group and an acetate moiety. Its IUPAC name is this compound, and it has the following molecular formula:

PropertyValue
Molecular FormulaC19_{19}H18_{18}N2_{2}O2_{2}S
Molecular Weight342.42 g/mol
CAS Number866727-04-0

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cellular proliferation.
  • Antioxidant Activity : Chromeno-pyrimidine derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
  • In vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor growth compared to control groups.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Modulation : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
  • Inflammation Model : In another study focusing on acute inflammation models in rats, treatment with this compound resulted in significant reductions in paw edema compared to untreated controls, highlighting its anti-inflammatory properties.

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